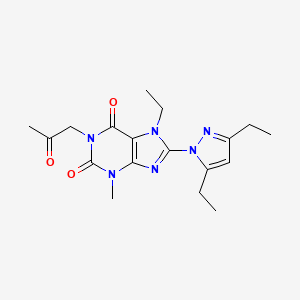
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H29N5O5S3 and its molecular weight is 563.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Ulus et al. (2016) found that derivatives of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, similar in structure to the compound , inhibited various isoforms of carbonic anhydrases (CA). These compounds were effective in low micromolar and nanomolar ranges, particularly against hCA IV and VII isoenzymes, which could have implications for diseases where these enzymes are implicated (Ulus et al., 2016).
Antimicrobial and Antifungal Properties
A 2019 study by Sych et al. explored derivatives of 1,3,4-thiadiazoles, closely related to the compound of interest, and demonstrated their antimicrobial and antifungal properties. These compounds showed sensitivity to both Gram-positive and Gram-negative bacteria and exhibited activity against Candida albicans (Sych et al., 2019).
Crystal Structure and Degradation Analysis
Research by Etsè et al. (2019) on a similar compound, N-(2-(N-methylsulfamoyl)phenyl)formamide, revealed insights into its crystal structure and degradation behavior. Understanding the crystal structure and stability of such compounds can be vital for their application in various scientific fields (Etsè et al., 2019).
Synthesis and Evaluation for Antimicrobial Use
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which showed potential as antimicrobial agents. Their study highlights the significance of such compounds in developing new antimicrobial treatments (Darwish et al., 2014).
Drug-like Properties and Synthesis Techniques
Park et al. (2009) developed a method for synthesizing various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This study provides insights into the synthesis techniques that could be applicable to compounds like 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide (Park et al., 2009).
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S3/c1-3-22-26-27-24(35-22)28-36(31,32)20-15-11-18(12-16-20)25-23(30)17-9-13-21(14-10-17)37(33,34)29(2)19-7-5-4-6-8-19/h9-16,19H,3-8H2,1-2H3,(H,25,30)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQUXJDSAYOCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)

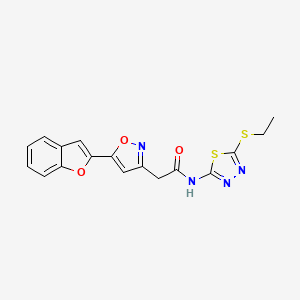
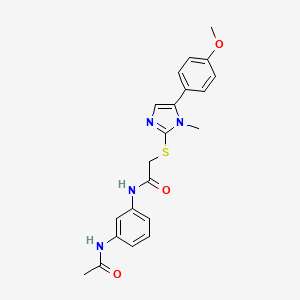
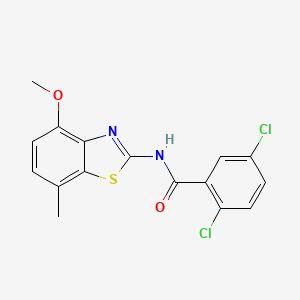
![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)
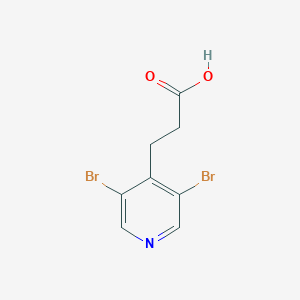
![5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2378296.png)
![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)
